molecular formula C11H17N3O B1382734 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea CAS No. 1506445-81-3

1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea

Cat. No.: B1382734
CAS No.: 1506445-81-3
M. Wt: 207.27 g/mol
InChI Key: DBCWUUBXEABVRB-UHFFFAOYSA-N
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Description

1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is a urea derivative characterized by a 4-aminophenethyl group attached to a dimethylurea moiety. Its molecular formula is C₁₁H₁₇N₃O, with a monoisotopic mass of 207.13716 Da and a predicted collision cross-section (CCS) of 148.7 Ų for the [M+H]+ adduct . Structurally, the compound features a para-aminophenyl group linked via an ethyl chain to the urea nitrogen, distinguishing it from simpler arylurea analogs. The compound’s SMILES notation is CN(C)C(=O)NCCC1=CC=C(C=C1)N, and its InChIKey is DBCWUUBXEABVRB-UHFFFAOYSA-N .

Properties

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCWUUBXEABVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea typically involves the reaction of 4-aminophenylethylamine with dimethylcarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea has diverse applications in several scientific domains:

Chemistry

  • Building Block : It serves as a precursor in synthesizing more complex organic molecules.
  • Reactivity : The compound undergoes various chemical reactions including oxidation, reduction, and substitution, allowing for the generation of derivatives with modified properties.

Biology

  • Biological Activity : Research indicates potential interactions with enzymes and receptors, which may modulate biochemical pathways.

Medicine

  • Therapeutic Applications : Ongoing studies are investigating its use in drug development, particularly concerning its efficacy against diseases such as diabetes and cancer.

Industry

  • Material Development : Utilized in creating new materials and as a reference standard in analytical chemistry.

Enzyme Inhibition

Research has shown that urea derivatives can inhibit specific enzymes involved in metabolic pathways. One study highlighted how modifications to the urea structure enhanced hypoglycemic effects in diabetic models, leading to significant reductions in blood glucose levels.

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound. The findings indicated that it could protect neuronal cells from oxidative stress-induced death, suggesting applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea with structurally related urea derivatives:

Compound Name Molecular Formula Substituent(s) on Phenyl Ring Molecular Weight (Da) Key Properties/Applications CAS Number Reference
This compound C₁₁H₁₇N₃O 4-Amino 207.14 Predicted CCS: 148.7 Ų ([M+H]+) Not available
1-(4-Aminophenyl)-1,3-dimethylurea C₉H₁₃N₃O 4-Amino 179.22 Purity: 95% Not available
1-(2-Aminophenyl)-3,3-dimethylurea C₉H₁₃N₃O 2-Amino 179.22 Storage: -20°C 1146290-34-7
1-(3-Isopropylphenyl)-3,3-dimethylurea C₁₂H₁₈N₂O 3-Isopropyl 214.29 Agrochemical applications 55304-10-4
3-[2-(4-Chlorophenyl)ethyl]-1,1-dimethylurea C₁₁H₁₅ClN₂O 4-Chloro 238.70 Hazardous (requires medical consultation) 67616-23-3
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride C₁₀H₁₆ClN₃O 3-Aminomethyl 229.71 Pharmaceutical intermediate 903558-70-3

Key Observations :

  • Positional Isomerism: The 4-aminophenyl substitution in the target compound contrasts with 2-aminophenyl () and 3-isopropylphenyl (). Para-substitution often enhances electronic conjugation and bioavailability compared to ortho/meta analogs .
  • Molecular Weight: The target compound’s higher molecular weight (207.14 Da) compared to 1-(4-aminophenyl)-1,3-dimethylurea (179.22 Da) reflects the extended ethyl linker, which may influence pharmacokinetic properties like tissue penetration .

Biological Activity

1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a urea functional group substituted with an ethyl chain and an amino group. Its structural formula can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, modulating biochemical pathways that could lead to therapeutic effects. Studies suggest that compounds with similar urea structures often exhibit significant interactions with G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes .

Anticancer Activity

Recent studies have indicated that urea derivatives, including this compound, may exhibit anticancer activity. Research has demonstrated that certain structural modifications in urea compounds can enhance their efficacy against various cancer cell lines. For instance, compounds with similar urea moieties have shown micromolar activity against multiple cancer types, such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Cell Line IC50 (µM)
A54910
HeLa8
B16F1012

Enzyme Inhibition

This compound has also been researched for its potential to inhibit specific enzymes involved in disease pathways. Urea derivatives are known to disrupt enzyme activity by mimicking substrate structures or by binding to active sites. This inhibition can lead to the modulation of metabolic pathways relevant in conditions such as diabetes and cancer .

Study on Antidiabetic Properties

One notable study explored the effects of urea derivatives on glucose metabolism. The findings indicated that certain modifications to the urea structure improved hypoglycemic effects in diabetic models. The study reported a significant reduction in blood glucose levels when treated with compounds similar to this compound .

Research on Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound. The study revealed that this compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests its possible application in neurodegenerative diseases .

Q & A

Q. What high-throughput screening (HTS) methods are suitable for evaluating catalytic efficiency in urea-based reactions?

  • Methodology : Develop a microfluidic HTS platform with fluorescence-based detection (e.g., fluorescamine labeling of free amines). Use machine learning (e.g., random forest regression) to analyze large datasets and prioritize catalysts (e.g., Lewis acids like ZnCl2_2) .

Q. How can multi-step synthesis bottlenecks (e.g., low yields in cyclization) be systematically optimized?

  • Methodology : Apply Taguchi methods to test factors like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea
Reactant of Route 2
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1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea

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